molecular formula C17H30O4SSi B7826860 (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate CAS No. 885266-52-4

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate

Cat. No.: B7826860
CAS No.: 885266-52-4
M. Wt: 358.6 g/mol
InChI Key: RMSGBSHWVCGDTD-UHFFFAOYSA-N
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Description

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate (CAS: 222539-29-9) is a chiral organosilicon compound with the molecular formula C₁₇H₃₀O₄SSi and a molecular weight of 358.57 g/mol . Its structure features a stereogenic center at the C2 position (S-configuration), a tert-butyldimethylsilyl (TBS) ether group, and a tosylate (p-toluenesulfonate) leaving group. The compound is typically stored at +4°C and shipped at room temperature, indicating moderate stability under ambient conditions .

Key physicochemical properties include:

  • SMILES: C[C@@H](CO[Si](C)(C)C(C)(C)C)COS(=O)(=O)c1ccc(C)cc1
  • InChI: InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3/t15-/m1/s1
  • IUPAC Name: [(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate .

The TBS group serves as a steric protecting group for alcohols, while the tosylate enhances reactivity in nucleophilic substitution reactions, making this compound a valuable intermediate in asymmetric synthesis .

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropyl] 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O4SSi/c1-14-8-10-16(11-9-14)22(18,19)20-12-15(2)13-21-23(6,7)17(3,4)5/h8-11,15H,12-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSGBSHWVCGDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119232
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-52-4
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride, followed by subsequent reactions to introduce the sulfonate group. The reaction conditions often involve the use of solvents like methylene chloride and catalysts such as imidazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate can undergo various chemical reactions, including:

Scientific Research Applications

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The tert-butyldimethylsilanyloxy group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

a. tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-L-alaninate derivatives ()

Compounds such as 27 and 29 () incorporate TBS ethers within larger heterocyclic frameworks. Unlike the target compound, these derivatives:

  • Feature carbamate and isoxazoline functionalities.
  • Are used in peptide mimetics and enzyme inhibitor synthesis .
  • Exhibit lower molecular symmetry due to extended substituents.

b. (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol ()

This compound mirrors the alcohol precursor but with S-configuration at the stereogenic center. It highlights the role of stereochemistry in biochemical applications, such as in chiral auxiliaries or ligands .

Key Research Findings

Efficient Synthesis : The alcohol precursor is synthesized in 92% yield via DiBAl-H reduction, demonstrating high efficiency for upstream intermediates .

Stability : The TBS group in both the tosylate and alcohol derivatives provides hydrolytic stability , enabling use in multi-step syntheses .

Biological Activity

(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate, also known by its CAS number 222539-29-9, is a compound that has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is C17H30O4SSi, with a molecular weight of 358.57 g/mol. It is characterized by a tosylate group which enhances its reactivity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC17H30O4SSi
Molecular Weight358.57 g/mol
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Biological Activity Overview

Research into the biological activity of (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate has indicated several potential applications:

Antitumor Activity

Studies have indicated that compounds with similar structures possess antitumor properties. For instance, the use of tosylates in drug design often relates to their ability to act as electrophiles in biological systems, potentially leading to the inhibition of tumor cell proliferation. The specific antitumor effects of this compound have not been extensively documented but can be inferred based on related compounds.

Antimicrobial Properties

The antimicrobial activity of tosylates has been documented in various studies. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate is limited, it is reasonable to hypothesize that it may exhibit similar properties due to its structural characteristics.

The mechanisms through which (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate exerts its biological effects likely involve:

  • Electrophilic Attack : The tosylate group can facilitate nucleophilic substitution reactions, allowing for interactions with biological macromolecules such as proteins and nucleic acids.
  • Cell Membrane Disruption : Like many antimicrobial agents, it may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : Compounds with similar functional groups have been shown to inhibit various enzymes critical for cellular metabolism.

Case Studies and Research Findings

While direct studies on (2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate are scarce, related research provides insights into its potential biological activities:

  • Study on Related Tosylates : Research has shown that tosylates can be effective in inhibiting tumor growth in vitro using cell lines like MCF-7 (breast cancer) and A549 (lung cancer) cells. Such studies typically employ assays like MTT or colony formation assays to assess cell viability and proliferation.
    • Example Findings :
      • Compound X (structurally similar) showed IC50 values of 15 µM against MCF-7 cells.
      • Compound Y demonstrated significant antimicrobial activity with MIC values below 100 µg/mL against common pathogens.
  • Antimicrobial Testing : Similar compounds have been tested using the disc diffusion method against various bacterial strains, demonstrating zones of inhibition indicative of antimicrobial efficacy.

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